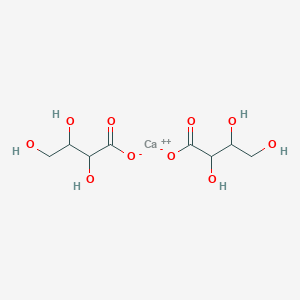

Calcium bis(2,3,4-trihydroxybutanoate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium L-Threonate can be synthesized through the reaction of L-threonic acid with calcium carbonate or calcium hydroxide. The reaction typically involves dissolving L-threonic acid in water and then adding calcium carbonate or calcium hydroxide under controlled conditions to form Calcium L-Threonate .

Industrial Production Methods

In industrial settings, Calcium L-Threonate is produced by reacting L-threonic acid with calcium carbonate in an aqueous medium. The reaction mixture is then filtered, and the filtrate is concentrated to obtain Calcium L-Threonate crystals .

Chemical Reactions Analysis

Types of Reactions

Calcium L-Threonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxalate complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like hydrogen peroxide can be used.

Substitution: Reactions with metal carbonates or hydroxides under aqueous conditions are typical.

Major Products

Oxidation: Oxalate complexes.

Substitution: Metal threonates like magnesium L-threonate, manganese L-threonate, and zinc L-threonate.

Scientific Research Applications

Calcium L-Threonate has a wide range of applications in scientific research:

Mechanism of Action

Once ingested, Calcium L-Threonate dissociates into calcium and L-threonic acid. L-threonic acid significantly stimulates the uptake of vitamin C and prolongs its retention in human cells . Vitamin C is essential for osteoblast formation, procollagen stimulation, and collagen synthesis, which are critical for bone health .

Comparison with Similar Compounds

Similar Compounds

- Magnesium L-Threonate

- Manganese L-Threonate

- Zinc L-Threonate

- Cobalt L-Threonate

- Nickel L-Threonate

Uniqueness

Calcium L-Threonate is unique due to its high bioavailability and its role in enhancing vitamin C absorption and retention, which is not observed in other calcium supplements . This makes it particularly effective in improving bone health and treating osteoporosis .

Biological Activity

Calcium bis(2,3,4-trihydroxybutanoate), commonly known as calcium L-threonate, is a calcium salt derived from L-threonic acid. This compound has garnered attention for its potential biological activities, particularly in the context of bone health and neurological functions. This article explores the biological activity of calcium bis(2,3,4-trihydroxybutanoate) through various studies, highlighting its mechanisms, effects on health, and potential therapeutic applications.

- Molecular Formula : C₈H₁₄CaO₁₀

- Molecular Weight : 310.27 g/mol

- CAS Number : 70753-61-6

- IUPAC Name : calcium;(2R,3S)-2,3,4-trihydroxybutanoate

Calcium L-threonate is believed to enhance calcium absorption and retention in the body. It acts as a source of L-threonate, which is a metabolite of vitamin C that promotes the uptake of this vitamin in cells. This mechanism is crucial for osteoblast formation and collagen synthesis, which are vital for bone health.

- Calcium Absorption : Studies indicate that calcium from calcium L-threonate is effectively absorbed in humans. In clinical trials, a single oral dose demonstrated a peak plasma concentration (Cmax) of 32.3 mg/L within approximately 2 hours post-administration .

- Vitamin C Uptake : The compound significantly stimulates vitamin C uptake in T-lymphoma cells, enhancing collagen synthesis and mineralization processes essential for bone integrity .

Bone Health

Calcium L-threonate has been investigated for its role in preventing osteoporosis and enhancing bone mineral density. Research indicates that:

- Osteoporosis Prevention : Calcium L-threonate has been shown to prevent and inhibit the progression of osteoporosis by promoting mineralization processes through its action on vitamin C .

- Bone Regeneration : In vitro studies suggest that magnesium ions released from calcium threonate can promote osteoblast proliferation and collagen production in bone tissue .

Neurological Function

Emerging research highlights the potential of calcium L-threonate in enhancing neurological functions:

- Cognitive Improvement : Threonate compounds may increase synaptic density in neurons by enhancing magnesium uptake, which is crucial for cognitive function and may help alleviate cognitive impairments associated with conditions like Alzheimer’s disease .

- Neuronal Health : The increase in intracellular magnesium concentration due to threonate administration contributes to functional changes in neurons, potentially improving synaptic connectivity and overall brain health .

Case Studies and Research Findings

- Clinical Trials on Bone Health :

- Neurological Studies :

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Bone Health | Prevents osteoporosis; enhances collagen synthesis; promotes mineralization |

| Neurological Function | Increases synaptic density; improves cognitive function |

| Vitamin C Uptake | Enhances uptake and retention of vitamin C |

Properties

IUPAC Name |

calcium;2,3,4-trihydroxybutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O5.Ca/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXGOFZGZFVRHK-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Ca+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14CaO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.